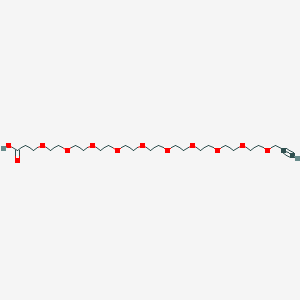
Protirelin acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Protirelin acetate is a synthetic analogue of the endogenous peptide thyrotropin-releasing hormone. This compound is a tri-peptide tropic hormone released by the hypothalamus, which stimulates the release of Thyroid Stimulating Hormone and prolactin from the anterior pituitary . This compound is used in diagnostic tests to evaluate the function of the thyroid gland and is a component of the Thyrotropin-Releasing Hormone Test .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of protirelin acetate involves the solid-phase peptide synthesis method. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Addition of the next amino acid: The next protected amino acid is coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure consistency. The final product is purified using high-performance liquid chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Protirelin acetate undergoes various chemical reactions, including:
Hydrolysis: The peptide bonds in this compound can be hydrolyzed under acidic or basic conditions.
Oxidation: The histidine residue in this compound can undergo oxidation reactions.
Substitution: The amino groups in the peptide can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions are used to hydrolyze peptide bonds.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for substitution reactions.
Major Products
Hydrolysis: The major products are the individual amino acids or smaller peptide fragments.
Oxidation: Oxidized forms of the peptide, such as histidine derivatives.
Substitution: Modified peptides with substituted amino groups.
Scientific Research Applications
Protirelin acetate has several scientific research applications:
Chemistry: Used as a model compound in peptide synthesis and modification studies.
Biology: Studied for its role in the regulation of thyroid function and prolactin release.
Medicine: Used in diagnostic tests to evaluate thyroid function and in research on thyroid disorders.
Industry: Employed in the development of diagnostic kits and assays for thyroid function testing
Mechanism of Action
Protirelin acetate exerts its effects by binding to the thyrotropin-releasing hormone receptor on the surface of anterior pituitary cells. This binding stimulates the release of Thyroid Stimulating Hormone and prolactin. The released Thyroid Stimulating Hormone then acts on the thyroid gland to stimulate the production and release of thyroid hormones, which regulate metabolism .
Comparison with Similar Compounds
Similar Compounds
Thyrotropin-releasing hormone: The endogenous peptide with similar functions.
Thyroliberin: Another name for thyrotropin-releasing hormone.
Thyrotropic-releasing factor: Another synonym for thyrotropin-releasing hormone.
Uniqueness
Protirelin acetate is unique in its synthetic nature, allowing for controlled and consistent use in diagnostic tests. Unlike the endogenous thyrotropin-releasing hormone, this compound can be produced in large quantities and with high purity, making it suitable for clinical and research applications .
Properties
IUPAC Name |
acetic acid;N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H22N6O4.3C2H4O2/c2*17-14(24)12-2-1-5-22(12)16(26)11(6-9-7-18-8-19-9)21-15(25)10-3-4-13(23)20-10;3*1-2(3)4/h2*7-8,10-12H,1-6H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25);3*1H3,(H,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUSEANSBYKTPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N.C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H56N12O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
904.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S)-1-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methyl]pyrrolidine-2-carboxylic acid](/img/structure/B610205.png)












![2-[2-(2-Propynyloxy)ethoxy]ethylamine](/img/structure/B610227.png)
